(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral compound with a unique structure that includes a methylthio group attached to a dihydrobenzo[b]furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of haloallenyl ketones in the presence of gold (III) catalysts . This reaction proceeds through a 1,2-migration of a halogen atom, introducing the desired substituent at the C-3 position of the furan ring.
Industrial Production Methods
The use of palladium and charcoal in vapor phase decarboxylation of furfural is another potential method .
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially with halogens like chlorine and bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of (3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
(3R)-6-Methyl-2,3-dihydrobenzo[B]furan-3-ylamine: Similar structure but with a different substituent.
(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Contains a methylsulfonyl group instead of a methylthio group.
Uniqueness
(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific substituent, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H11NOS |
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Molecular Weight |
181.26 g/mol |
IUPAC Name |
(3R)-5-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NOS/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m0/s1 |
InChI Key |
MFTLVWUVBPVWOG-QMMMGPOBSA-N |
Isomeric SMILES |
CSC1=CC2=C(C=C1)OC[C@@H]2N |
Canonical SMILES |
CSC1=CC2=C(C=C1)OCC2N |
Origin of Product |
United States |
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